6-Bromochroman-3-one
Overview
Description
6-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
brucei and L. infantum .
Mode of Action
It is known that chromanone analogs interact with their targets to inhibit their function
Biochemical Pathways
Chromanone analogs are known to exhibit a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Chromanone analogs are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific effects of 6-Bromochroman-3-one at the molecular and cellular levels are areas that require further investigation.
Biochemical Analysis
Biochemical Properties
6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of this compound to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of this compound can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that this compound derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Biological Activity
6-Bromochroman-3-one is a brominated derivative of chromanone, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structural characteristics allow it to interact with various biological systems, making it a candidate for drug discovery.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a chroman ring with a bromine substituent at the 6-position. Its structural features contribute to its biological activity, particularly its ability to form hydrogen bonds and engage in π-π interactions with target proteins.
Table 1: Structural Information of this compound
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Anticancer Activity : Studies have shown that derivatives of chromanones, including this compound, can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and cervical carcinoma (HeLa) .
- Antioxidant Activity : Chromanone derivatives are known for their antioxidant properties. They can reduce oxidative stress and lipid peroxidation, which are implicated in various diseases .
- Neuroprotective Effects : Some studies suggest that brominated chromanones may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets in the body. The following mechanisms have been proposed:
- Wnt Signaling Modulation : Similar compounds have been shown to modulate Wnt signaling pathways, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression associated with cancer progression .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or survival, leading to reduced tumor growth .
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various chromanone derivatives on MDA-MB-231 and HeLa cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values as low as 20 mM against these cells, highlighting their potential as anticancer agents .
- Oxidative Stress Reduction : Another study assessed the antioxidant capacity of related chromanone compounds in hyperlipidemic rats. The results demonstrated significant reductions in oxidative stress markers and improvements in endogenous antioxidant enzyme levels .
Properties
IUPAC Name |
6-bromo-4H-chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWJGQGGHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729301 | |
Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-48-3 | |
Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.